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Compound of Interest

Compound Name: Methyl 2-methylbutyrate

Cat. No.: B153919 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic characteristics of

methyl 2-methylbutyrate (C₆H₁₂O₂), a common ester found in fruits and utilized as a

fragrance and flavoring agent. For researchers in natural products, synthetic chemistry, and

quality control, a thorough understanding of its spectral signature is paramount for

unambiguous identification and structural verification. This document synthesizes data from

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) to build a complete and self-validating analytical profile of the molecule.

Molecular Structure and Analytical Overview
Methyl 2-methylbutyrate possesses a chiral center at the C2 position and presents a

relatively simple aliphatic structure, making it an excellent model for demonstrating the power

of complementary spectroscopic techniques. The logical workflow for its characterization

involves a multi-pronged approach where each technique provides unique, puzzle-piece

information that, when combined, confirms the molecular identity with high confidence.
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Caption: Workflow for the structural elucidation of methyl 2-methylbutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed

information about the hydrogen and carbon framework of a molecule. For methyl 2-
methylbutyrate, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy Analysis
The proton NMR spectrum reveals the number of distinct proton environments, their electronic

surroundings, and their connectivity through spin-spin coupling. The spectrum of methyl 2-
methylbutyrate is characterized by five unique signals.

Table 1: ¹H NMR Data for Methyl 2-Methylbutyrate (90 MHz, CDCl₃)[1]
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Signal Label
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a 3.67 Singlet (s) 3H -O-CH₃

b ~2.39 Multiplet (m) 1H -CH(CH₃)-

c ~1.58 Multiplet (m) 2H -CH₂-CH₃

d ~1.14 Doublet (d) 3H -CH(CH₃)-

| e | ~0.88 | Triplet (t) | 3H | -CH₂(CH₃) |

Expert Interpretation: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for

non-polar to moderately polar organic molecules due to its excellent dissolving power and the

single, easily identifiable solvent peak.

Signal (a): The singlet at 3.67 ppm integrating to 3H is characteristic of methoxy (ester

methyl) protons. Its downfield shift is due to the deshielding effect of the adjacent oxygen

atom, and it appears as a singlet because there are no protons on the neighboring atoms

(the ester oxygen and the carbonyl carbon).

Signal (b): The multiplet for the single proton at C2 is the most complex. It is coupled to the

three protons of the C2-methyl group (d) and the two protons of the methylene group (c),

resulting in a complex splitting pattern.

Signals (c, e): The methylene protons (c) and the terminal methyl protons (e) constitute a

classic ethyl group pattern. The methylene (c) is a multiplet due to coupling with both the C2

proton (b) and the terminal methyl protons (e). The methyl group (e) appears as a clean

triplet because it is coupled only to the two adjacent methylene protons (c), following the n+1

rule (2+1=3).

Signal (d): The doublet for the C2-methyl group protons arises from coupling to the single

adjacent proton on C2 (1+1=2).

¹³C NMR Spectroscopy Analysis
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The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and

information about their chemical environment.

Table 2: ¹³C NMR Data for Methyl 2-Methylbutyrate (25.16 MHz, CDCl₃)[1]

Chemical Shift (δ, ppm) Assignment Rationale

177.09 C1 (C=O)

The carbonyl carbon is the
most deshielded due to
the double bond and
attachment to two
electronegative oxygen
atoms.

51.36 C(a) (-O-CH₃)

The methoxy carbon is

deshielded by the directly

attached oxygen atom.

41.10 C2 (-CH(CH₃)-)
The alpha-carbon to the

carbonyl group.

26.95 C3 (-CH₂-)
Standard aliphatic methylene

carbon.

16.68 C(d) (-CH(CH₃)-)
The methyl group attached to

the chiral center.

| 11.64 | C4 (-CH₂-CH₃) | The terminal methyl carbon, typically the most upfield (shielded)

signal. |
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Caption: Numbering scheme for NMR peak assignments.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of methyl 2-methylbutyrate in ~0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a standard NMR spectrometer (e.g., operating at 90 MHz for ¹H

NMR).

Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For ¹³C, a

proton-decoupled experiment is standard to ensure each unique carbon appears as a

singlet.

Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline

correct the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak

to 0.00 ppm. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule. Esters have a highly characteristic IR signature. The analysis hinges on the

"Rule of Three," which points to the three most intense peaks in an ester's spectrum.[2]

Table 3: Key IR Absorption Bands for Methyl 2-Methylbutyrate
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Interpretation

~2960-2850 C-H stretch (sp³) Strong-Medium

Confirms the
presence of the
aliphatic
hydrocarbon
portions of the
molecule.

~1735 C=O stretch Strong, Sharp

The most prominent

peak, highly

characteristic of a

saturated aliphatic

ester carbonyl group.

~1200-1250 C-C-O stretch Strong

Asymmetric stretch of

the ester linkage. One

of the two key C-O

bands.

| ~1100-1150 | O-C-C stretch | Strong | Symmetric stretch of the ester linkage. The second key

C-O band. |

Expert Interpretation: The IR spectrum provides immediate, conclusive evidence of the ester

functional group. The intense C=O stretch around 1735 cm⁻¹ is the primary indicator. This

peak, combined with the two strong C-O stretching bands in the 1250-1100 cm⁻¹ region, forms

a classic "fingerprint" for an ester that is difficult to mistake for other functional groups.[2] The

absence of a broad O-H stretch around 3300 cm⁻¹ definitively rules out the presence of any

starting carboxylic acid or alcohol impurities.

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean

by wiping it with a solvent such as isopropanol and taking a background spectrum.
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Sample Application: Place a single drop of neat methyl 2-methylbutyrate liquid directly onto

the ATR crystal.

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the

crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-

noise ratio.

Processing: The resulting spectrum is automatically ratioed against the background

spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the

compound from the molecular ion peak and structural clues from the fragmentation pattern.

Electron Ionization (EI) is a common, high-energy technique that induces reproducible

fragmentation.

Table 4: Major Fragments in the EI-Mass Spectrum of Methyl 2-Methylbutyrate[1][3]

m/z (Mass/Charge)
Relative
Abundance

Proposed
Fragment

Fragmentation
Pathway

116 Low [C₆H₁₂O₂]⁺˙ Molecular Ion (M⁺˙)

88 High [C₄H₈O₂]⁺˙

McLafferty

Rearrangement

product

85 Medium [C₅H₉O]⁺
α-cleavage (loss of

˙OCH₃)

57 High [C₄H₉]⁺ or [C₃H₅O]⁺

α-cleavage (loss of

˙CH₂CH₃) or

subsequent

fragmentation

41 Medium [C₃H₅]⁺
Allyl cation, common

fragment
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| 29 | Medium | [C₂H₅]⁺ | Ethyl cation |

Expert Interpretation:

Molecular Ion (m/z 116): The peak at m/z 116 corresponds to the molecular weight of methyl
2-methylbutyrate (116.16 g/mol ), confirming the elemental formula.[1] Its low abundance is

typical for aliphatic esters, which fragment readily.

McLafferty Rearrangement (m/z 88): The prominent peak at m/z 88 is a hallmark of esters

with a γ-hydrogen. It involves the transfer of a hydrogen from C4 to the carbonyl oxygen,

followed by the cleavage of the C2-C3 bond. This is a highly diagnostic fragmentation

pathway.

α-Cleavage (m/z 85): The loss of the methoxy radical (˙OCH₃, 31 Da) from the molecular ion

results in the formation of a stable acylium ion at m/z 85. This is a characteristic

fragmentation for methyl esters.

Further Fragmentation (m/z 57): The base peak at m/z 57 is often attributed to the acylium

ion [CH₃CH₂CH(CH₃)]⁺ resulting from the loss of the carboalkoxy group, or the acylium ion

[CH₃CH₂CO]⁺ from further fragmentation.
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Caption: Primary fragmentation pathways for methyl 2-methylbutyrate in EI-MS.

Experimental Protocol: GC-MS
Sample Preparation: Prepare a dilute solution of methyl 2-methylbutyrate (~100 ppm) in a

volatile solvent like dichloromethane or hexane.

Gas Chromatography (GC): Inject 1 µL of the solution into a GC equipped with a suitable

capillary column (e.g., a non-polar DB-5 or similar). Use a temperature program that

effectively separates the analyte from the solvent and any impurities (e.g., start at 50°C,

ramp to 250°C). Helium is typically used as the carrier gas.

Mass Spectrometry (MS): The GC eluent is directed into the ion source of the mass

spectrometer, typically operating in Electron Ionization (EI) mode at 70 eV. The mass

analyzer (e.g., a quadrupole) scans a relevant mass range (e.g., m/z 20-200).
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Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention

time of methyl 2-methylbutyrate. The mass spectrum corresponding to this peak is

extracted and analyzed.

Conclusion
The combination of NMR, IR, and MS provides an unambiguous and robust characterization of

methyl 2-methylbutyrate. IR spectroscopy rapidly confirms the ester functional group. Mass

spectrometry provides the correct molecular weight and diagnostic fragmentation patterns,

including a key McLafferty rearrangement. Finally, ¹H and ¹³C NMR spectroscopy elucidates the

precise carbon-hydrogen framework and confirms the connectivity of all atoms in the molecule.

This integrated analytical approach represents a self-validating system, essential for the

rigorous standards of chemical research and development.
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[https://www.benchchem.com/product/b153919#spectroscopic-data-of-methyl-2-
methylbutyrate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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